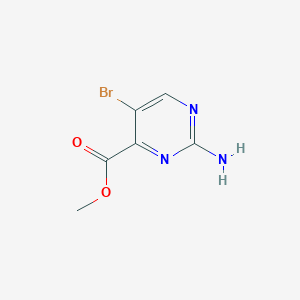

Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLATOCEDFADID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635363 | |

| Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034737-23-9 | |

| Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-5-bromopyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a substituted pyrimidine derivative that has garnered significant interest within the scientific community, particularly in the realm of drug discovery and development. Its chemical structure, featuring a pyrimidine core functionalized with an amino group, a bromine atom, and a methyl carboxylate, makes it a highly versatile synthetic intermediate. The strategic placement of these functional groups provides multiple reaction sites for chemical modification, enabling the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and applications, tailored for professionals in the pharmaceutical and life sciences sectors.

The Chemical Abstracts Service (CAS) has assigned the number 1034737-23-9 to this compound. This unique identifier is crucial for accurately identifying the compound in databases, publications, and commercial listings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1034737-23-9 | |

| Molecular Formula | C7H7BrN2O2 | Inferred from name |

| Molecular Weight | 232.04 g/mol | |

| Appearance | Typically a solid, powder or crystalline form | [1] |

| Purity | Often available at ≥98% | [2] |

Synthesis and Methodologies

The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry. While specific, detailed synthetic routes for this compound are not extensively documented in publicly available literature, general methods for the synthesis of substituted pyrimidines can be adapted. One common approach involves the condensation of a three-carbon component with an amidine.

A plausible synthetic pathway could start from a more readily available precursor like 2-aminopyrimidine. Bromination of the pyrimidine ring, often using a reagent like N-bromosuccinimide (NBS), can introduce the bromine atom at the 5-position.[3] Subsequent steps would involve the introduction of the carboxylate group at the 4-position, which can be a more complex transformation.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for producing substituted pyrimidines, which could be conceptually applied to the synthesis of this compound.

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[4] The unique substitution pattern of this compound makes it a valuable intermediate for synthesizing novel compounds with potential therapeutic applications.

The presence of the bromine atom is particularly significant as it allows for facile modification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[5] This enables the introduction of a wide range of substituents at the 5-position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The amino group can also be functionalized to further expand the chemical diversity of the resulting molecules.

Derivatives of similar 2-aminopyrimidines have been investigated for a variety of therapeutic areas, including:

-

Oncology: As inhibitors of kinases and other key proteins involved in cell cycle regulation and signal transduction.[6]

-

Infectious Diseases: As antiviral and antibacterial agents.[7][8]

-

Inflammatory Conditions: As modulators of inflammatory pathways.[5]

Logical Relationship in Drug Development

The following diagram illustrates the central role of this compound as a building block in the drug discovery process.

Caption: Role as an intermediate in drug discovery.

Safety and Handling

General Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

For related compounds, hazards such as skin irritation, serious eye irritation, and respiratory irritation have been noted.[1][9][10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique chemical structure provides a platform for generating diverse molecular architectures, making it a key intermediate for researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the laboratory.

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Amino-5-bromopyrimidine 98 7752-82-1 [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Methyl 4-amino-5-bromopyridine-3-carboxylate | C7H7BrN2O2 | CID 72183373 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-5-bromopyrimidine-4-carboxylate: A Strategic Building Block in Kinase Inhibitor Discovery

Introduction: The Strategic Importance of a Multifunctional Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural motif frequently found in molecules demonstrating significant biological activity. Its ability to form key hydrogen bonds with protein kinase hinge regions has cemented its role in the development of targeted therapeutics.[1] Within this class, Methyl 2-amino-5-bromopyrimidine-4-carboxylate (CAS No. 1034737-23-9) has emerged as a particularly valuable and versatile building block.

This technical guide provides an in-depth analysis of this compound, moving beyond simple characterization to explore the causal relationships between its structure and its utility in drug discovery. We will dissect its synthesis, chemical reactivity, and, most critically, its application as a key intermediate in the synthesis of potent and selective kinase inhibitors, with a specific focus on its role in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this strategic intermediate in their own discovery programs.

Core Molecular Data and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1034737-23-9 | [2] |

| Molecular Formula | C₆H₆BrN₃O₂ | [2] |

| Molecular Weight | 232.03 g/mol | [3] |

| Canonical SMILES | COC(=O)C1=NC(N)=NC=C1Br | [2] |

| InChI Key | SKLATOCEDFADID-UHFFFAOYSA-N | [2] |

| Physical Form | Solid, powder | [4] |

| Storage Temp. | Room Temperature | [4] |

Synthesis Protocol: A Validated Route to a Key Intermediate

The synthesis of this compound is a critical first step for its use in more complex molecular assemblies. The following protocol is a robust and validated method adapted from patent literature, detailing its preparation from commercially available starting materials.

Experimental Protocol: Synthesis of this compound

This two-step procedure begins with the construction of the core pyrimidine ring, followed by a selective bromination at the C5 position.

Step 1: Synthesis of Methyl 2-aminopyrimidine-4-carboxylate

-

Reaction Setup: To a solution of sodium methoxide (25% in methanol, 1.2 equivalents) in methanol (5 volumes) at 0 °C, add methyl 2-cyano-3-methoxyacrylate (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS.

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and stir for 30 minutes. Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield Methyl 2-aminopyrimidine-4-carboxylate as a solid.

Step 2: Synthesis of this compound (Title Compound)

-

Reaction Setup: Dissolve the Methyl 2-aminopyrimidine-4-carboxylate (1.0 equivalent) from the previous step in N,N-dimethylformamide (DMF, 10 volumes).

-

Bromination: Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2 hours, monitoring for the consumption of the starting material.

-

Work-up and Isolation: Pour the reaction mixture into ice-water. Filter the precipitated solid, wash extensively with water, and then with a 5% sodium bicarbonate solution. Finally, wash again with water and dry under vacuum at 50 °C to afford the final product, this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure described above.

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the C5 position is the primary handle for diversification, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and exceptional functional group tolerance.[5] The electron-deficient nature of the pyrimidine ring, further influenced by the carboxylate group, makes the C5-Br bond highly susceptible to oxidative addition into a Palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[6]

Causality in Catalyst and Base Selection:

-

Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand (e.g., PPh₃, PCy₃, or more advanced biarylphosphines) is typically employed. The ligand's role is crucial; electron-rich, bulky phosphines accelerate the oxidative addition and subsequent reductive elimination steps.[7]

-

Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium.[6]

This reaction allows for the direct installation of a wide array of aryl or heteroaryl groups at the C5 position, a common strategy for exploring the structure-activity relationship (SAR) in kinase inhibitor design by probing different pockets of the ATP-binding site.

Application in Drug Discovery: A Case Study on IRAK4 Inhibitors

The strategic utility of this compound is best exemplified by its use in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a high-value target for treating a range of inflammatory and autoimmune diseases.[8][9]

Rationale for Use in IRAK4 Inhibitor Synthesis

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binder" that mimics the adenine portion of ATP. In the synthesis of IRAK4 inhibitors, this compound serves as the foundational piece upon which the final, highly selective inhibitor is built.

-

Core Hinge-Binding Element: The 2-amino group on the pyrimidine ring forms a critical hydrogen bond with the hinge region of the IRAK4 kinase domain.

-

Vector for Diversification: The C5-bromo atom provides a precise chemical handle for introducing larger, often aromatic, substituents via Suzuki coupling. These substituents are designed to occupy the solvent-exposed region of the ATP-binding pocket, thereby conferring potency and, crucially, selectivity over other kinases.[7]

-

Handle for Further Modification: The methyl carboxylate at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the introduction of additional functionalities that can form further interactions with the protein or modulate the compound's physicochemical properties, such as solubility and cell permeability.

Experimental Workflow: Synthesis of an IRAK4 Inhibitor Intermediate

The following workflow, derived from patent WO2017136455A1, illustrates the direct application of the title compound in a Suzuki coupling reaction to generate a key intermediate for an IRAK4 inhibitor.

Caption: Suzuki coupling of the title compound to form an IRAK4 inhibitor intermediate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. Spectroscopic data provides a definitive fingerprint of the molecule.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides structural confirmation of the title compound.

-

¹H NMR (400 MHz, DMSO-d₆) δ: 8.35 (s, 1H), 7.55 (br s, 2H), 3.82 (s, 3H).

Interpretation:

-

8.35 ppm (singlet, 1H): This signal corresponds to the lone proton on the pyrimidine ring at the C6 position. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring.

-

7.55 ppm (broad singlet, 2H): This signal represents the two protons of the primary amino group (-NH₂) at the C2 position. The broadness is typical due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

3.82 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methyl ester (-OCH₃) group.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment. The following information is based on compiled safety data.

| Hazard Information | Precautionary Statements |

| GHS Pictogram: Warning | Prevention: P261, P264, P271, P280 |

| Hazard Statements: | Response: P302+P352, P304+P340, P305+P351+P338, P312 |

| H315: Causes skin irritation. | Storage: P403+P233 |

| H319: Causes serious eye irritation. | Disposal: P501 |

| H335: May cause respiratory irritation. |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for drug discovery. Its synthesis is straightforward, and the orthogonal reactivity of its functional groups—particularly the C5-bromo atom—provides a precise handle for diversification through robust and well-understood methodologies like the Suzuki-Miyaura coupling. As demonstrated by its application in the synthesis of IRAK4 inhibitors, this compound serves as a critical starting point for constructing highly potent and selective therapeutic candidates. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively integrate this valuable intermediate into their discovery pipelines, accelerating the development of next-generation targeted therapies.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

- 3. Methyl 2-Bromopyrimidine-4-carboxylate|CAS 1209459-78-8 [benchchem.com]

- 4. US11434250B2 - Pyrazolo[1,5a]pyrimidine derivatives as IRAK4 modulators - Google Patents [patents.google.com]

- 5. Methyl 4-amino-5-bromopyridine-3-carboxylate | C7H7BrN2O2 | CID 72183373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 9. WO2016144846A1 - Pyrazolopyrimidine inhibitors of irak4 activity - Google Patents [patents.google.com]

"Methyl 2-amino-5-bromopyrimidine-4-carboxylate" molecular weight

An In-depth Technical Guide on Methyl 2-amino-5-bromopyrimidine-4-carboxylate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development. The document details the molecule's physicochemical properties, outlines plausible experimental protocols for its synthesis, and explores its potential biological significance as a scaffold in medicinal chemistry, particularly in the context of kinase inhibition.

Core Molecular Data

This compound is a substituted pyrimidine derivative. Its fundamental properties are summarized below, providing a foundational reference for laboratory use.

| Property | Value |

| Molecular Weight | 232.04 g/mol |

| Molecular Formula | C₆H₆BrN₃O₂ |

| CAS Number | 1034737-23-9 |

| Canonical SMILES | COC(=O)C1=C(Br)C=NC(=N1)N |

| Physical Form | Solid (predicted) |

Experimental Protocols

Proposed Synthetic Workflow

The logical pathway to synthesize the target compound begins with a commercially available starting material and proceeds through key intermediates.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Amino-5-bromopyrimidine (Precursor)

A common and well-documented method for the bromination of 2-aminopyrimidine utilizes N-Bromosuccinimide (NBS) as the brominating agent. This provides the core 2-amino-5-bromopyrimidine scaffold.

Materials:

-

2-Aminopyrimidine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (solvent)

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyrimidine (e.g., 2.5 g, 26.29 mmol) in acetonitrile (e.g., 25 mL).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add N-Bromosuccinimide (e.g., 4.6 g, 27.9 mmol) to the cooled solution portion-wise, maintaining the temperature.

-

Remove the flask from the ice bath and stir the reaction mixture in the dark at room temperature overnight.[1]

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetonitrile solvent under reduced pressure (rotary evaporation).

-

Wash the resulting solid residue with deionized water (e.g., 100 mL) to remove succinimide and any unreacted reagents.

-

Filter the white solid product via suction filtration and dry it in a vacuum oven to yield 2-amino-5-bromopyrimidine.[1]

Step 2: Proposed Synthesis of this compound

Following the synthesis of the brominated core, the next logical steps would be the introduction of a carboxylic acid at the 4-position, followed by esterification. A direct carboxylation can be challenging; therefore, a more common route involves starting with a precursor already containing the carboxyl group, such as 2-aminopyrimidine-4-carboxylic acid, followed by bromination and then esterification.

Methodology: Fischer Esterification

The final step to obtain the title compound from its corresponding carboxylic acid is the Fischer esterification.[2]

Materials:

-

2-Amino-5-bromopyrimidine-4-carboxylic acid (1.0 eq)

-

Methanol (large excess, serves as solvent and reagent)

-

Sulfuric Acid (H₂SO₄) or another strong acid catalyst (catalytic amount)

Procedure:

-

Suspend 2-amino-5-bromopyrimidine-4-carboxylic acid in a large excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and neutralize the acid catalyst with a suitable base, such as a saturated sodium bicarbonate solution.

-

Remove the excess methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude ester by column chromatography or recrystallization to obtain pure this compound.

Potential Biological Significance and Signaling Pathway

Pyrimidine-based scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The 2-aminopyrimidine motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors. These compounds function by competing with ATP for the active site of kinases, thereby modulating their activity and disrupting downstream signaling cascades that are often dysregulated in diseases like cancer.

Given its structure, this compound is a valuable building block for the synthesis of more complex molecules targeting various protein kinases. A closely related precursor, 2-Amino-5-bromo-4-methylpyridine, is utilized in the development of inhibitors for Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Dysregulation of PLK4 is implicated in tumorigenesis, making it a key therapeutic target. The inhibition of PLK4 disrupts the cell cycle, leading to cell death (apoptosis), which is a desirable outcome in cancer therapy.

The diagram below illustrates the simplified signaling pathway of PLK4 and the mechanism of its inhibition.

Caption: Inhibition of the PLK4 signaling pathway by a pyrimidine-based inhibitor.

References

The Strategic Intermediate: A Technical Guide to Methyl 2-amino-5-bromopyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Medicinal Chemistry

In the landscape of modern drug discovery, the final therapeutic agent often stands in the spotlight, celebrated for its clinical efficacy. However, the journey to that final molecule is paved with a series of critical, often unsung, chemical intermediates. Methyl 2-amino-5-bromopyrimidine-4-carboxylate (CAS No. 1034737-23-9) is one such pivotal building block. Its strategically functionalized pyrimidine core offers a versatile scaffold, ripe for elaboration into a multitude of complex, biologically active compounds. This guide, intended for the discerning eye of researchers and drug development professionals, aims to provide a comprehensive technical overview of this key intermediate. We will delve into its fundamental properties, logical synthetic pathways, characteristic analytical signatures, and its proven utility in the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibition.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense biological importance, forming the backbone of nucleobases in DNA and RNA.[1] The molecule's architecture is distinguished by three key functional groups attached to the pyrimidine ring: an amino group at the 2-position, a bromine atom at the 5-position, and a methyl carboxylate group at the 4-position. This specific arrangement of electron-donating (amino) and electron-withdrawing (bromo, carboxylate) groups dictates its reactivity and utility.

The bromine atom at the C5 position is a particularly valuable feature, serving as a versatile synthetic handle for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] The amino group at C2 and the methyl ester at C4 provide crucial points for hydrogen bonding and further derivatization, respectively, which are essential for tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1034737-23-9 | [4] |

| Molecular Formula | C₆H₆BrN₃O₂ | [5] |

| Molecular Weight | 232.04 g/mol | [4] |

| Physical Form | Powder | [5] |

| InChI Key | SKLATOCEDFADID-UHFFFAOYSA-N | [5] |

| Storage Temperature | Room Temperature | [5] |

Synthesis and Purification: A Strategic Approach

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in publicly available literature, a logical and efficient synthetic route can be devised based on established pyrimidine chemistry. The most common strategies for constructing such substituted pyrimidines involve the condensation of a three-carbon synthon with an amidine-containing compound.

Conceptual Synthetic Workflow

A plausible and widely practiced approach involves the cyclocondensation reaction of a guanidine derivative with a suitably functionalized 1,3-dicarbonyl compound or its equivalent. The bromine atom can be introduced either prior to or after the formation of the pyrimidine ring. A common and effective method for the bromination of electron-rich heterocyclic systems is the use of N-Bromosuccinimide (NBS).[6]

Below is a generalized, illustrative protocol for the synthesis, emphasizing the chemical logic behind each step.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via bromination of a 2-aminopyrimidine-4-carboxylate precursor.

Materials and Reagents:

-

Methyl 2-aminopyrimidine-4-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable aprotic solvent)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Methyl 2-aminopyrimidine-4-carboxylate in acetonitrile. The choice of an aprotic solvent is crucial to avoid side reactions with the brominating agent.

-

Cooling: Cool the solution in an ice bath to 0-5 °C. This helps to control the exothermicity of the bromination reaction and improve selectivity.

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) in acetonitrile to the cooled reaction mixture. The addition should be dropwise to maintain temperature control. The electrophilic bromine from NBS will preferentially attack the electron-rich C5 position of the pyrimidine ring.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product into a suitable organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer sequentially with water and brine to remove any remaining impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Analysis: The Molecular Fingerprint

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is scarce, we can predict the expected spectral features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the pyrimidine C6-H proton. - A singlet for the methyl ester (-OCH₃) protons. - A broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | - A peak for the carbonyl carbon of the ester. - Peaks for the quaternary carbons of the pyrimidine ring (C2, C4, C5). - A peak for the C6 carbon of the pyrimidine ring. - A peak for the methyl ester carbon. |

| IR Spectroscopy | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). - C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm⁻¹). - C=N and C=C stretching vibrations of the pyrimidine ring. - C-Br stretching vibration. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (232.04 g/mol ). - A characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). |

Applications in Medicinal Chemistry: A Scaffold for Innovation

The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The pyrimidine core is a well-established scaffold in medicinal chemistry, known for its role in numerous approved drugs.[1] The specific functionalization of this particular intermediate makes it an ideal starting point for creating libraries of compounds for drug discovery, especially in the field of oncology.

Central Role in Kinase Inhibitor Synthesis

A primary application of this and structurally similar compounds is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine moiety is a known "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases, thereby inhibiting their activity.

The bromine atom at the C5 position allows for the strategic introduction of larger aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling. This is a powerful strategy for occupying hydrophobic pockets within the kinase active site, leading to enhanced potency and selectivity of the inhibitor.

Illustrative Synthetic Pathway: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance. In the context of this compound, this reaction enables the formation of a C-C bond at the C5 position, linking the pyrimidine core to a diverse range of boronic acids or esters.

Caption: The Suzuki-Miyaura cross-coupling reaction of this compound.

This strategic coupling allows for the rapid generation of a library of compounds, each with a different substitution at the C5 position. These derivatives can then be screened for their inhibitory activity against a panel of kinases, leading to the identification of promising drug candidates. The ester and amino groups can be further modified to fine-tune the solubility, cell permeability, and metabolic stability of the lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It may cause skin, eye, and respiratory irritation. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Building Block of High Potential

This compound represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design in drug discovery. Its trifunctional nature provides a robust and versatile platform for the synthesis of complex and highly specific therapeutic agents. While detailed, publicly accessible experimental data for this specific molecule remains somewhat limited, its structural features and the well-established chemistry of the pyrimidine class strongly support its significant potential. For medicinal chemists and drug development professionals, understanding the properties and reactivity of such key intermediates is fundamental to accelerating the discovery and development of life-saving medicines.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-Bromopyrimidine-4-carboxylate|CAS 1209459-78-8 [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR spectrum [chemicalbook.com]

"Methyl 2-amino-5-bromopyrimidine-4-carboxylate" physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Methyl 2-amino-5-bromopyrimidine-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted physical properties based on computational models and data from structurally similar compounds. Furthermore, a plausible synthetic route and a detailed experimental protocol for its preparation are presented, based on established methodologies for pyrimidine synthesis and halogenation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the characteristics and potential synthesis of this compound.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1034737-23-9 |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.03 g/mol |

| Physical Form | Powder |

| Storage | Room Temperature |

Predicted Physical Properties

| Property | Predicted/Estimated Value | Source/Basis for Estimation |

| Melting Point | Not available | - |

| Boiling Point | ~390 °C | Based on the predicted boiling point of the related compound, Methyl 4-amino-5-bromopyridine-2-carboxylate (390.1±37.0 °C)[1]. |

| Density | ~1.66 g/cm³ | Based on the predicted density of the related compound, Methyl 4-amino-5-bromopyridine-2-carboxylate (1.662±0.06 g/cm³)[1]. |

| Water Solubility | Moderately soluble | The related 2-Aminopyrimidine-4-carboxylic acid has a predicted water solubility of 17.6 mg/mL. The ester functionality in the target compound may slightly decrease aqueous solubility. |

| pKa | Acidic | The carboxylic acid precursor is predicted to be a strong acid. The amino group will have a basic pKa. |

| LogP | Not available | - |

Disclaimer: The data presented in this table are predictions or estimations based on related compounds and should be used as a guideline. Experimental verification is recommended for precise measurements.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound involves a multi-step process starting from readily available precursors. The general strategy is the construction of the 2-aminopyrimidine ring followed by bromination.

Synthetic Workflow

Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of the target compound.

Step 1: Synthesis of Methyl 2-amino-6-methylpyrimidine-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the sodium methoxide solution, add guanidine hydrochloride (1 equivalent) and stir until dissolved. Then, add methyl acetoacetate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid. The solvent will be removed under reduced pressure. The resulting solid will be suspended in water and filtered.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield Methyl 2-amino-6-methylpyrimidine-4-carboxylate.

Step 2: Synthesis of Methyl 2-amino-5-bromo-6-methylpyrimidine-4-carboxylate

-

Reaction Setup: Dissolve Methyl 2-amino-6-methylpyrimidine-4-carboxylate (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine. The product can be extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 3: (Hypothetical) Conversion to this compound

Further chemical modifications would be necessary to remove the methyl group at the 6-position to obtain the final target compound. The specific conditions for this step would require further investigation and are not detailed here.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. It is recommended that researchers undertaking the synthesis of this compound perform a full spectral characterization to confirm its identity and purity.

Safety and Handling

Detailed toxicology and safety data for this compound are not available. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a pyrimidine derivative with potential applications in medicinal chemistry and drug development. While experimental data on its physical properties are scarce, this guide provides a valuable starting point for researchers by presenting predicted properties and a plausible synthetic pathway. The detailed experimental protocol, based on established chemical principles, offers a practical approach for its synthesis. Further experimental investigation is necessary to validate the predicted properties and optimize the synthetic route.

References

An In-depth Technical Guide on the Solubility of Methyl 2-amino-5-bromopyrimidine-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility information for Methyl 2-amino-5-bromopyrimidine-4-carboxylate and related pyrimidine derivatives in organic solvents. Due to the limited publicly available quantitative data for the specific compound of interest, this guide also includes qualitative solubility data for structurally similar compounds to infer potential solubility characteristics. Additionally, a generalized experimental protocol for determining solubility is provided, alongside a logical workflow for solubility assessment.

Solubility Data of Related Pyrimidine Derivatives

| Compound Name | Solvent | Solubility |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Dimethylformamide (DMF) | Good solubility |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Dimethylsulfoxide (DMSO) | Good solubility[1] |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Ethanol | Limited compatibility[1] |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Methanol | Limited compatibility[1] |

| Methyl-5-bromo-2-pyrimidine carboxylate | Methanol | Soluble[2] |

Based on this data for structurally related compounds, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents such as DMF and DMSO, and potentially some solubility in polar protic solvents like methanol. Experimental verification is essential to confirm these characteristics for the specific compound.

Experimental Protocol for Solubility Determination

While a specific protocol for this compound was not found, a general and widely accepted method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Reagents:

-

This compound (solid)

-

Selected organic solvent (e.g., DMSO, DMF, Methanol, Acetonitrile)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for initial settling of the undissolved solid.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original supernatant by accounting for the dilution factor.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound. This process is crucial in early-stage drug development and chemical process optimization.

Caption: A logical workflow for the systematic assessment of compound solubility.

References

Spectroscopic Characterization of Methyl 2-amino-5-bromopyrimidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-amino-5-bromopyrimidine-4-carboxylate. Due to the absence of a publicly available, complete experimental dataset for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, alongside data from structurally analogous compounds. This guide is intended to serve as a reference for the identification, characterization, and quality control of this and related pyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of similar pyrimidine and carboxylate compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | Pyrimidine H-6 |

| ~7.5 | Broad Singlet | 2H | -NH₂ |

| ~3.9 | Singlet | 3H | -OCH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~162 | C-2 (pyrimidine) |

| ~160 | C-4 (pyrimidine) |

| ~158 | C-6 (pyrimidine) |

| ~105 | C-5 (pyrimidine) |

| ~53 | -OCH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 247/249 | [M]⁺˙ Molecular ion peak (presence of Br isotopes) |

| 216/218 | [M - OCH₃]⁺ |

| 188/190 | [M - COOCH₃]⁺ |

| 109 | [M - Br - COOCH₃]⁺ |

Ionization Method: Electron Ionization (EI)

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretch (amino group) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (methyl group) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1640 | Strong | N-H bend (amino group) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~800 | Strong | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

Volumetric flask and pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI)

-

Sample vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the solution is infused directly into the source.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for bromine-containing fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr, IR grade) or a solvent for thin-film preparation (e.g., chloroform)

-

Agate mortar and pestle

-

Pellet press or salt plates (e.g., NaCl or KBr)

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum. A background spectrum of air should be run first.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

An In-Depth Technical Guide to the NMR Spectral Analysis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-5-bromopyrimidine-4-carboxylate. Due to the limited availability of experimental spectra in the public domain, this guide presents a comprehensive predictive analysis based on established NMR principles and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of pyrimidine-based compounds in drug discovery and development.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic proton, the amino protons, and the methyl protons of the ester group. The chemical shifts are influenced by the electronic effects of the substituents on the pyrimidine ring. The electron-withdrawing nature of the bromine atom and the carboxylate group, along with the electron-donating amino group, creates a unique electronic environment for each proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H6 | 8.5 - 8.8 | Singlet (s) | 1H |

| NH₂ | 7.0 - 8.0 | Broad Singlet (br s) | 2H |

| OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and are predicted for a standard deuterated solvent such as DMSO-d₆ or CDCl₃. The exact chemical shift of the NH₂ protons can vary significantly depending on the solvent, concentration, and temperature, and the signal may be broadened due to quadrupole effects and chemical exchange.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are significantly affected by the attached functional groups. The presence of two nitrogen atoms in the ring generally shifts the ring carbons to a lower field (higher ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C2 | 160 - 165 |

| C4 | 155 - 160 |

| C6 | 150 - 155 |

| C5 | 110 - 115 |

| OCH₃ | 52 - 55 |

Note: These predicted chemical shifts are based on the analysis of similar substituted pyrimidine structures.

Structural and Logical Relationships

The following diagram illustrates the molecular structure of this compound and the logical relationship between its constituent parts, which informs the predicted NMR spectral data.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for labile protons like those in the amino group.

-

Concentration :

-

For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Sample Handling :

-

Weigh the sample accurately in a clean, dry vial.

-

Add the deuterated solvent and gently agitate the vial to ensure complete dissolution.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube to prevent solvent evaporation and contamination.

-

NMR Data Acquisition

-

Instrumentation : The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field instrument.

-

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment is typically sufficient.

-

Spectral Width : Set to cover a range of approximately -2 to 12 ppm.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-2 seconds is usually adequate.

-

Number of Scans : 8 to 16 scans are generally sufficient for a sample of this concentration.

-

Temperature : Maintain a constant temperature, typically 298 K.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : A proton-decoupled pulse program (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.

-

Spectral Width : Set to cover a range of approximately 0 to 200 ppm.

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Data Processing

-

Fourier Transform : Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction : Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing : Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Experimental Workflow

The following diagram outlines the logical workflow for the NMR spectral analysis of this compound.

In-Depth Technical Guide: Infrared Spectroscopic Analysis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy data for Methyl 2-amino-5-bromopyrimidine-4-carboxylate. This document details the expected vibrational frequencies, a standard experimental protocol for data acquisition, and a logical workflow for spectral analysis. This information is critical for the structural elucidation and quality control of this important heterocyclic compound in research and drug development settings.

Introduction to the Infrared Spectroscopy of Heterocyclic Amines

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This results in a unique spectral fingerprint that can be used to identify functional groups and elucidate molecular structure.

For a molecule like this compound, the IR spectrum reveals characteristic absorption bands for its key functional groups: the amino (-NH₂), ester (C=O and C-O), and the pyrimidine ring system. The positions of these bands can be influenced by the electronic effects of the bromine substituent and the overall molecular architecture.

Predicted Infrared Spectroscopy Data

While a definitive, publicly available spectrum for this specific molecule is not readily accessible, a reliable set of expected absorption frequencies can be compiled from the analysis of structurally similar aminopyrimidine derivatives. The following table summarizes the anticipated IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3450 - 3300 | Strong, Doublet | N-H Asymmetric & Symmetric Stretching (Amino Group) |

| 3100 - 3000 | Medium | C-H Stretching (Aromatic/Heteroaromatic Ring) |

| 2990 - 2950 | Medium | C-H Stretching (Methyl Group of Ester) |

| 1730 - 1710 | Strong | C=O Stretching (Ester Carbonyl) |

| 1650 - 1630 | Strong | N-H Scissoring (Amino Group) |

| 1600 - 1550 | Medium-Strong | C=C and C=N Ring Stretching (Pyrimidine Ring) |

| 1450 - 1400 | Medium | C-H Bending (Methyl Group) |

| 1300 - 1200 | Strong | C-O Stretching (Ester) |

| 1200 - 1100 | Medium | C-N Stretching |

| 850 - 750 | Medium-Strong | C-H Out-of-Plane Bending |

| 700 - 600 | Medium | C-Br Stretching |

This data is a predictive summary based on characteristic frequencies of similar compounds and is intended for guidance.

Experimental Protocol for FTIR Data Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

3.1. Instrumentation

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

3.2. Sample Preparation

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Place a small, representative amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

3.3. Data Collection

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. The spectral range should be set to 4000-400 cm⁻¹.

3.4. Post-Measurement

-

Release the pressure arm and carefully remove the sample from the ATR crystal.

-

Clean the ATR crystal surface thoroughly with a solvent-dampened cloth to prevent cross-contamination.

Visualization of Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

Caption: Experimental Workflow for FTIR Data Acquisition.

Caption: Workflow for IR Spectrum Analysis.

An In-depth Technical Guide to the Synthesis of Substituted Pyrimidine-4-carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing substituted pyrimidine-4-carboxylates, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental component of various biologically active molecules, and the ability to functionalize it at various positions is crucial for developing novel therapeutic agents.[1][2][3][4] This guide details key synthetic strategies, presents quantitative data in accessible formats, provides explicit experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of substituted pyrimidine-4-carboxylates can be broadly categorized into several key strategies, with multicomponent reactions being particularly prominent due to their efficiency and atom economy.

Biginelli and Biginelli-like Reactions

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a classic and widely utilized method for the synthesis of dihydropyrimidines, which can be precursors to fully aromatized pyrimidines.[5][6][7] Variations of this reaction are directly applicable to the synthesis of pyrimidine-4-carboxylates.

A notable variation is the four-component Biginelli reaction, which allows for the introduction of additional functionality. For instance, the reaction of a methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol in the presence of a catalyst like sodium hydrogen sulfate can yield methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates.[8][9]

Table 1: Examples of Biginelli and Biginelli-like Reactions for Pyrimidine-4-carboxylate Synthesis

| Aldehyde | β-Dicarbonyl Compound | Amidine/Urea Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3,4-dimethoxy benzaldehyde | Ethyl acetoacetate | Urea | Acetic acid, 70-80 °C | Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not specified | [10] |

| 4-hydroxy-3-methoxybenzaldehyde | Ethyl acetoacetate | Thiourea | Not specified | Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not specified | |

| 4-bromobenzaldehyde | Acetoacetic ether | Thiourea | Fused at 120 °C, no solvent | Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not specified | |

| Aromatic aldehydes | Methyl aroylpyruvate | Urea/Thiourea & Methanol | Sodium hydrogen sulfate | Methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates | Moderate to High | [8][9] |

Cyclocondensation of Amidines with β-Ketoesters and Related Compounds

A highly versatile and common approach to constructing the pyrimidine ring is the cyclocondensation of an N-C-N fragment (e.g., amidines, guanidines, ureas) with a C-C-C fragment (e.g., β-ketoesters, 1,3-diketones).[2] This method allows for the direct synthesis of fully aromatic pyrimidine-4-carboxylates with diverse substitution patterns.

The reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles like benzamidine hydrochloride can chemoselectively yield ethyl 2,5-disubstituted pyrimidine-4-carboxylates.[11] Furthermore, ultrasound irradiation can promote the cyclocondensation of β-keto esters and amidines to produce highly substituted 4-pyrimidinols, which can be further functionalized.[12]

Table 2: Synthesis of Pyrimidine-4-carboxylates via Cyclocondensation

| C-C-C Fragment | N-C-N Fragment | Conditions | Product | Yield (%) | Reference |

| Unsymmetrical enamino diketones | Benzamidine hydrochloride | Not specified | Ethyl 2,5-disubstituted pyrimidine-4-carboxylates | 51-86 | [11] |

| β-keto esters | Amidines | Ultrasound irradiation | Highly substituted 4-pyrimidinols | Good to excellent | [12] |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Amidinium salts | Not specified | 2-Substituted pyrimidine-5-carboxylic esters | Moderate to excellent | [13] |

Other Multicomponent and Novel Synthetic Routes

Modern organic synthesis has seen the development of novel multicomponent reactions (MCRs) that offer efficient pathways to complex molecules in a single step. For instance, a palladium-catalyzed four-component reaction of amidines, styrene, and N,N-dimethylformamide (DMF) can produce pyrimidine carboxamides.[14][15] Another innovative approach is the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines to yield 5-halopyrimidine-4-carboxylic acid esters.[16]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative substituted pyrimidine-4-carboxylates.

Synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Procedure: A mixture of 3,4-dimethoxy benzaldehyde (0.01 mol), urea (0.01 mol), and ethyl acetoacetate (0.01 mol) is combined in 10 mL of acetic acid in a conical flask. The resulting mixture is stirred on a magnetic stirrer at 70-80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the crude product is transferred into a beaker containing crushed ice, stirred, and then filtered. The solid is dried and recrystallized to yield the pure product.[10]

Characterization Data:

-

Appearance: White solid

-

Melting Point: 178-180 °C

-

Spectroscopic Analysis: The structure is confirmed using UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectrometry.[10]

Synthesis of Methyl 5-benzoyl-6-aryl-4-methoxy-2-oxohexahydropyrimidine-4-carboxylates

Procedure: A mixture of methyl benzoylpyruvate (0.01 mol), the respective aromatic aldehyde (0.01 mol), urea (0.015 mol), and methanol is heated in the presence of sodium hydrogen sulfate as a catalyst. After the reaction is complete, the resulting precipitate is collected by filtration and washed with water. The crude product is then recrystallized from ethanol.[8]

Characterization Data for Methyl 5-benzoyl-6-(4-hydroxyphenyl)-4-methoxy-2-oxohexahydropyrimidine-4-carboxylate:

-

Yield: 64%

-

Appearance: Colorless crystalline solid

-

Melting Point: 252-256 °C

-

¹H NMR (300 MHz, DMSO-d6): δ 3.09 (s, 3H, COOCH3), 3.19 (s, 3H, CH3O), 4.25 (d, J = 11 Hz, 1H, H-5), 4.91 (d, J = 11 Hz, 1H, H-6), 6.59 (d, J = 8.4 Hz, 2H, ArH), 6.72 (s, 1H, 1-H), 7.19 (d, J = 8.4 Hz, 2H, ArH), 7.39 (t, J = 8.4 Hz, 2H, ArH), 7.52 (t, J = 8.4 Hz, 1H, ArH), 7.59 (d, J = 8.4 Hz, 2H, ArH), 7.76 (s, 1H, 3-H), 9.14 (s, 1H, OH).[8]

Microwave-assisted Synthesis of 2-amino-4-chloro-pyrimidine derivatives

Procedure: 2 mmol of 2-amino-4-chloro-pyrimidine is placed in a microwave reaction vial with 1 mL of anhydrous propanol and stirred at room temperature. To this, 2 mmol of the desired substituted amine is added, followed by 200 µL of triethylamine. The reaction is carried out in a microwave synthesizer at 120–140 °C for 15–30 minutes, with progress monitored by TLC. After cooling, the precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate, and the product is extracted with ethyl acetate.[17]

Visualizations

Signaling Pathway Inhibition

Substituted pyrimidines are known to interact with various biological targets. Notably, certain pyrimidine derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer cells.[10][18][19] Inhibition of this pathway can lead to reduced cell proliferation and induction of apoptosis.

Caption: Inhibition of the STAT3 signaling pathway by a pyrimidine-4-carboxylate derivative.

Experimental Workflow

The synthesis and purification of substituted pyrimidine-4-carboxylates typically follow a standardized workflow, from the initial reaction setup to the characterization of the final product.

Caption: General experimental workflow for the synthesis of pyrimidine-4-carboxylates.

Conclusion

The synthesis of substituted pyrimidine-4-carboxylates is a dynamic area of research with significant implications for drug discovery. The methodologies outlined in this guide, particularly the versatile multicomponent reactions, provide a robust toolkit for chemists to generate diverse libraries of these valuable compounds. The continued development of novel synthetic routes, including those employing green chemistry principles such as microwave assistance and solvent-free conditions, will undoubtedly accelerate the discovery of new therapeutic agents based on the pyrimidine-4-carboxylate scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. mdpi.com [mdpi.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. biomedres.us [biomedres.us]

- 10. Pyrimidine-2,4-dione targets STAT3 signaling pathway to induce cytotoxicity in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrimidine synthesis [organic-chemistry.org]

- 13. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 14. 2024.sci-hub.st [2024.sci-hub.st]

- 15. A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.ucla.edu [chem.ucla.edu]

- 17. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrimidine compounds BY4003 and BY4008 inhibit glioblastoma cells growth via modulating JAK3/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of Bromopyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. Its broad functional group tolerance and mild reaction conditions have made it an indispensable tool in modern organic synthesis. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety can significantly influence the biological activity of a molecule.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism involves the oxidative addition of the bromopyrimidine to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Experimental Protocols

General Procedure for the Sonogashira Coupling of a 5-Bromopyrimidine with a Terminal Alkyne

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

5-Bromopyrimidine derivative (1.0 eq)

-

Terminal alkyne (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 3-10 mol%)

-

Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2-3 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the 5-bromopyrimidine derivative, palladium catalyst, and copper(I) iodide.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous solvent and the base via syringe.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

The reaction mixture is then stirred at room temperature or heated (e.g., to 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.